molecular formula C14H13ClN2O5 B1606589 Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate CAS No. 70186-33-3

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B1606589
CAS No.: 70186-33-3
M. Wt: 324.71 g/mol
InChI Key: FDZUDEZZPLTYAJ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the nitro, chloro, and ester groups, imparts unique chemical properties and potential biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Nitro Group: Nitration of the quinoline core is achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is used as a precursor for the synthesis of various quinoline derivatives. Its unique structure allows for modifications that can lead to compounds with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of the nitro group is particularly significant, as nitroaromatic compounds are known to exhibit biological activity.

Medicine

In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. The quinoline core is a common motif in many drugs, including antimalarials and antibiotics.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require the quinoline structure.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in electrophilic substitution reactions, further modifying the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Ciprofloxacin: An antibiotic with a quinolone structure.

    Nitroquinoline: A compound with similar nitro and quinoline functionalities.

Uniqueness

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and chloro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZUDEZZPLTYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347309
Record name Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70186-33-3
Record name Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

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